molecular formula C21H22ClN5O2S B11573713 6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573713
M. Wt: 444.0 g/mol
InChI Key: RLKHYSXLLPIVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiadiazine moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Halogen substitution reactions can occur, especially involving the chlorine atom, leading to derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazine rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, which share the core ring structure but differ in their substituents. These differences can significantly impact their biological activity and applications. For example:

    6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: is unique due to its specific substituents, which may confer distinct biological properties compared to other triazolothiadiazines.

    Other triazolothiadiazines: These may have different substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O2S/c1-11-6-5-7-16(12(11)2)23-20(28)19-18(14-8-9-17(29-4)15(22)10-14)26-27-13(3)24-25-21(27)30-19/h5-10,18-19,26H,1-4H3,(H,23,28)

InChI Key

RLKHYSXLLPIVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC(=C(C=C4)OC)Cl)C

Origin of Product

United States

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